escin Ib

Catalog No.
S624031
CAS No.
26339-90-2
M.F
C55H86O24
M. Wt
1131.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
escin Ib

CAS Number

26339-90-2

Product Name

escin Ib

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C55H86O24

Molecular Weight

1131.3 g/mol

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1

InChI Key

AXNVHPCVMSNXNP-JVDJOBJGSA-N

Synonyms

escin Ib, escin-IIb

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C

Escin Ib, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), is one of the key components of the escin mixture, which also includes other isomers such as escin Ia and isoescin. The chemical structure of escin Ib is characterized by a complex arrangement of a trisaccharide moiety linked to a triterpenoid aglycone. Its molecular formula is C55H86O24C_{55}H_{86}O_{24} with a molecular weight of approximately 1131.27 Da. Escin Ib exhibits low solubility in water but is known for its significant pharmacological properties, including anti-inflammatory and anti-edematous effects .

Pharmacokinetics and Bioavailability:

Understanding how a drug is absorbed, distributed, metabolized, and excreted in the body is crucial for its safe and effective use. Studies have been conducted to compare the pharmacokinetics and bioavailability of escin Ib with other components of escin, like isoescin Ib, in rats. This research helps determine the optimal dosage forms and routes of administration for potential future clinical applications [].

Potential Anti-inflammatory and Anti-edema Effects:

Escin, including escin Ib, has been shown to possess anti-inflammatory and anti-edema (swelling) properties in pre-clinical studies. Researchers are investigating the underlying mechanisms of these effects, focusing on how escin Ib might influence specific cellular processes involved in inflammation and edema formation [].

Typical of triterpenoid saponins. These include hydrolysis, where the glycosidic bonds can be cleaved by acids or enzymes, leading to the release of sugars and the aglycone component. Additionally, escin Ib can participate in acylation reactions, which involve the introduction of acyl groups that can modify its biological activity and solubility characteristics . The compound's reactivity also allows it to interact with cellular membranes, influencing permeability and signaling pathways.

Escin Ib is recognized for its diverse biological activities:

  • Anti-inflammatory Effects: It significantly reduces inflammation by inhibiting pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6. Studies have shown that escin Ib can downregulate nuclear factor kappa B, a key transcription factor involved in inflammatory responses .
  • Anti-edematous Properties: Escin Ib has been shown to decrease capillary permeability and lymphatic exudation, making it effective in reducing edema in various animal models .
  • Antioxidant Activity: The compound enhances endogenous antioxidant capacity, contributing to cellular protection against oxidative stress .

The synthesis of escin Ib can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting escin from horse chestnut seeds using organic solvents followed by purification techniques such as chromatography.
  • Chemical Synthesis: Although less common, synthetic methods can be employed to create escin Ib by constructing the triterpenoid backbone and attaching the appropriate sugar moieties through glycosylation reactions.
  • Biotransformation: Microbial or enzymatic conversion processes can also yield escin Ib from simpler precursors, leveraging the specificity of enzymes to create the desired compound .

Escin Ib has various applications in both medicinal and cosmetic fields:

  • Pharmaceuticals: It is used in formulations aimed at treating venous insufficiency, hemorrhoids, and other conditions associated with edema and inflammation.
  • Cosmetics: Due to its anti-inflammatory properties, escin Ib is included in skincare products designed to reduce puffiness and improve skin tone.
  • Nutraceuticals: It is marketed as a dietary supplement for enhancing vascular health and reducing swelling associated with physical exertion .

Studies on escin Ib have highlighted its interactions with various biological systems:

  • Pharmacokinetics: Research indicates that escin Ib exhibits low oral bioavailability (approximately 2%) but shows interconversion with isoescin Ib upon administration, suggesting metabolic flexibility .
  • Drug Interactions: Investigations into its interactions with other pharmaceuticals have shown that escin Ib can modulate the effects of certain drugs, particularly those affecting vascular tone and inflammation .

Escin Ib belongs to a family of saponins that share structural similarities but differ in their biological activities. Here are some similar compounds:

CompoundSourceUnique Features
Escin IaAesculus hippocastanumMore soluble than escin Ib; different pharmacokinetics
Isoescin IaAesculus hippocastanumExhibits lower anti-inflammatory activity compared to escins
Escin IIaAesculus hippocastanumHas distinct acylation patterns affecting its bioactivity
Escin IIbAesculus hippocastanumSimilar structure but different therapeutic applications

Escin Ib is unique due to its specific combination of anti-inflammatory and anti-edematous properties while exhibiting lower solubility compared to some other saponins like isoescins. This characteristic may influence its therapeutic efficacy and application in clinical settings.

XLogP3

0.7

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

13

Exact Mass

1130.55090361 g/mol

Monoisotopic Mass

1130.55090361 g/mol

Heavy Atom Count

79

UNII

QYK0D6H79O

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 125 of 126 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (79.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (47.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (47.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6805-41-0
26339-90-2

Wikipedia

Aescin

Use Classification

Cosmetics -> Tonic

Dates

Modify: 2023-08-15
AIFA Product Information: EDEVEXIN (beta-Escin) injection and tablet

Explore Compound Types